molecular formula C8H9BrFN B13133306 2-Bromo-4-ethyl-6-fluoroaniline

2-Bromo-4-ethyl-6-fluoroaniline

Cat. No.: B13133306
M. Wt: 218.07 g/mol
InChI Key: WKKUZWNPEHSWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethyl-6-fluoroaniline is a halogenated aromatic amine with a bromine atom at position 2, a fluorine atom at position 4, and an ethyl group at position 6 of the benzene ring. The presence of electron-withdrawing halogens (Br, F) and an electron-donating ethyl group influences its reactivity, solubility, and applications in pharmaceuticals or agrochemical synthesis .

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

2-bromo-4-ethyl-6-fluoroaniline

InChI

InChI=1S/C8H9BrFN/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

InChI Key

WKKUZWNPEHSWPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethyl-6-fluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the following steps:

    Starting Material: 2-Fluoroaniline is used as the starting material.

    Bromination: The 2-fluoroaniline is subjected to bromination using bromine in the presence of a suitable solvent such as dichloromethane.

    Ethylation: The brominated product is then ethylated using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often use continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethyl-6-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or hydrazines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of 2-amino-4-ethyl-6-fluoroaniline.

    Oxidation: Formation of 2-nitro-4-ethyl-6-fluoroaniline.

    Reduction: Formation of 2-amino-4-ethyl-6-fluoroaniline.

Scientific Research Applications

2-Bromo-4-ethyl-6-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-6-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Anilines

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Research Findings
2-Bromo-4-fluoro-6-methylaniline 202865-77-8 C₇H₇BrFN 204.04 Br (2), F (4), CH₃ (6) High solubility in organic solvents; used as a synthetic intermediate Synthesized via bromination at -15°C using Br₂/K₂CO₃
2-Bromo-6-chloro-4-fluoroaniline 195191-47-0 C₆H₄BrClFN 224.46 Br (2), Cl (6), F (4) Studied via DFT for vibrational modes and electronic properties High hyperpolarizability; MEP analysis reveals charge distribution
2-Fluoro-4-bromo-6-nitroaniline - C₆H₄BrFN₂O₂ 235.01 F (2), Br (4), NO₂ (6) Reactive intermediate for nitration and diazotization Used in dye and agrochemical synthesis
2-Bromo-6-fluoroaniline - C₆H₅BrFN 190.01 Br (2), F (6) Intermediate in antiviral drug synthesis (e.g., Letermovir) High-purity synthesis methods reported

Structural and Electronic Effects

  • Substituent Influence: Electron-Withdrawing Groups (Br, F, NO₂): These groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, nitro groups (NO₂) in 2-Fluoro-4-bromo-6-nitroaniline enhance reactivity in coupling reactions . Electron-Donating Groups (CH₃, C₂H₅): Methyl or ethyl groups increase solubility in non-polar solvents and modulate metabolic stability in pharmaceuticals. The ethyl group in this compound may enhance lipophilicity compared to methyl analogs .
  • Positional Effects :

    • Bromine at position 2 sterically hinders ortho-substitution, favoring para-directing in further reactions.
    • Chlorine in 2-Bromo-6-chloro-4-fluoroaniline increases molecular weight and polarizability, impacting its applications in materials science .

Physicochemical Properties

  • Solubility : Methyl/ethyl-substituted derivatives exhibit higher solubility in organic solvents (e.g., dichloromethane) compared to nitro- or chloro-substituted analogs .
  • Thermodynamic Stability : Computational studies (B3LYP/6-31+G(d,p)) on 2-Bromo-6-chloro-4-fluoroaniline reveal stable geometries and low energy gaps between frontier molecular orbitals, suggesting utility in optoelectronics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.